molecular formula C18H13ClO4 B1417886 6-chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one CAS No. 1092333-60-2

6-chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one

Cat. No. B1417886
M. Wt: 328.7 g/mol
InChI Key: YYATWTQAWFFZNT-UHFFFAOYSA-N
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Description

6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one, commonly known as C7MPCO, is an organochlorine compound with a wide range of applications in the scientific research field. C7MPCO is a derivative of the commonly used compound 2-chloro-7-methoxy-4-phenyl-2H-chromen-2-one (CMPO). C7MPCO is a relatively new compound, first synthesized in 2014, and is gaining popularity as a research agent due to its unique properties.

Scientific Research Applications

Multicomponent Reaction Synthesis

6-chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one has been utilized in organic synthesis, specifically in a one-pot, efficient three-component synthesis of novel 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-one derivatives. This synthesis approach is noteworthy for its simplicity, environmental friendliness, and good yields, showcasing the compound's role in facilitating novel organic reactions and contributing to the field of organic chemistry (Keri & Hosamani, 2010).

Antimicrobial and Antituberculosis Activity

Studies have identified chlorinated coumarins, including 6-chloro-4-phenyl-2H-chromen-2-one, from the polypore mushroom Fomitopsis officinalis. These compounds have demonstrated a narrow spectrum of activity with the lowest MICs against the Mycobacterium tuberculosis complex, indicating their potential as antimicrobial agents, particularly in tuberculosis treatment (Hwang et al., 2013).

Cytotoxic Activities and DNA Cleavage Study

Another research focus involves the synthesis and in vitro assessment of 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)-phenyl]-1-phenyl-azetidin-2-one derivatives, which have demonstrated remarkable anti-microbial activity against a range of microorganisms and potent cytotoxic activity against Artemia salina. Some of these compounds also show DNA cleavage activity, highlighting their potential in medical and biochemical research (Keri, Hosamani, Shingalapur, & Reddy, 2009).

Electrochemical and Optical Properties in Material Science

In the field of material science, 6-chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one has been involved in the synthesis of electroactive terthienyl based monomers. These monomers and their conducting polymers are key in studying the electrochemical and optical properties of electrochromic materials, with potential applications in electronic and optoelectronic devices (Yigit et al., 2014).

Synthesis of Anticancer Agents

The compound has also been used in synthesizing novel derivatives with potential anticancer activities. Specifically, the synthesis of 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one derivatives and their screening against different cancer cell lines have highlighted some derivatives with moderate cytotoxic activity, indicating their relevance in anticancer drug development (Ambati et al., 2017).

Non-linear Optical (NLO) Properties

In optical physics, 6-chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one derivatives have been synthesized and analyzed for their non-linear optical (NLO) properties. These studies utilize quantum chemical analysis and have found distinct NLO properties in the synthesized compounds, indicating their potential applications in the field of photonics and telecommunications (Arif et al., 2022).

properties

IUPAC Name

6-chloro-7-(oxiran-2-ylmethoxy)-4-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO4/c19-15-6-14-13(11-4-2-1-3-5-11)7-18(20)23-16(14)8-17(15)22-10-12-9-21-12/h1-8,12H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYATWTQAWFFZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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